The Core Mechanism of Action of AS-254s, a Potent and Selective ASH1L Inhibitor
The Core Mechanism of Action of AS-254s, a Potent and Selective ASH1L Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AS-254s is a novel, highly potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1). This document provides a comprehensive technical overview of the mechanism of action of AS-254s, with a primary focus on its role in the context of Mixed Lineage Leukemia (MLL)-rearranged acute leukemias. AS-254s targets the catalytic SET domain of ASH1L, leading to the specific inhibition of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). This targeted epigenetic modulation disrupts a critical signaling axis required for the maintenance of the leukemogenic state, ultimately leading to cell growth inhibition, apoptosis, and differentiation of leukemia cells. This guide details the quantitative biochemical and cellular activity of AS-254s, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to ASH1L in MLL-Rearranged Leukemia
ASH1L is a member of the Trithorax group (TrxG) of proteins, which are crucial for maintaining active gene expression during development.[1][2] Biochemically, ASH1L is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[3] In the context of MLL-rearranged (MLLr) leukemias, ASH1L plays a pivotal role in driving the oncogenic gene expression program. MLL fusion proteins, characteristic of this aggressive form of leukemia, require the enzymatic activity of ASH1L to maintain high levels of expression of key target genes, such as the HOXA9 and MEIS1 oncogenes.[4][5]
The catalytic SET domain of ASH1L is essential for its function in leukemogenesis.[5] ASH1L-mediated H3K36me2 is thought to facilitate the recruitment and/or stabilization of the MLL fusion protein complex at the chromatin of target genes, thereby promoting transcriptional activation.[5][6][7] Consequently, the inhibition of ASH1L's catalytic activity presents a promising therapeutic strategy for MLLr leukemias.[4]
AS-254s: A Potent and Selective ASH1L Inhibitor
AS-254s is a spiro-piperidine derivative developed as a highly potent and selective inhibitor of ASH1L.[8] It directly targets the catalytic SET domain of ASH1L, inhibiting its methyltransferase activity.[8][9]
Quantitative Data on AS-254s Activity
The following tables summarize the key quantitative data for AS-254s and related compounds.
| Compound | Assay Type | Target | Value | Reference |
| AS-254s | Fluorescence Polarization (FP) | ASH1L SET Domain | IC50 = 94 nM | [8][9] |
| AS-254s | Histone Methyltransferase (HMT) Assay | ASH1L | IC50 = 0.15 µM | [9] |
| AS-254s | Isothermal Titration Calorimetry (ITC) | ASH1L SET Domain | Kd = 179 nM | [9] |
| AS-99 | Histone Methyltransferase (HMT) Assay | ASH1L | IC50 = 790 nM | [9] |
| AS-6 | Histone Methyltransferase (HMT) Assay | ASH1L | IC50 = 520 nM | [9] |
Table 1: In Vitro Biochemical Activity of ASH1L Inhibitors
| Compound | Cell Line | Assay Type | Metric | Value | Treatment Duration | Reference |
| AS-254s | MV4;11 (MLL-AF4) | Cell Growth | GI50 | 6.8 µM | 3 days | [9] |
| AS-254s | MV4;11 (MLL-AF4) | Cell Growth | GI50 | 0.74 µM | 14 days | [9] |
| AS-99 | MV4;11 (MLL-AF4) | MTT Cell Viability | GI50 | Not specified | 7 days | [10] |
| AS-99 | MOLM13 (MLL-AF9) | MTT Cell Viability | GI50 | Not specified | 7 days | [10] |
| AS-99 | KOPN8 (MLL-ENL) | MTT Cell Viability | GI50 | Not specified | 7 days | [10] |
Table 2: Cellular Activity of ASH1L Inhibitors in MLL-Rearranged Leukemia Cell Lines
Core Mechanism of Action of AS-254s
The primary mechanism of action of AS-254s is the direct inhibition of the catalytic activity of the ASH1L histone methyltransferase. This leads to a cascade of downstream effects that ultimately suppress the leukemogenic phenotype.
Inhibition of H3K36 Dimethylation
AS-254s binds to the SET domain of ASH1L, preventing the transfer of a methyl group from the cofactor S-adenosyl methionine (SAM) to histone H3 at lysine 36.[8][9] This results in a dose-dependent reduction of global H3K36me2 levels within the cell.[9] This effect is specific, as AS-254s does not significantly inhibit other histone methyltransferases, including those from the closely related NSD family.[9]
Downregulation of MLL Fusion Target Genes
The reduction in H3K36me2 at the promoters and gene bodies of MLL fusion target genes, such as HOXA9 and MEIS1, leads to their transcriptional downregulation.[5] This is a critical step in the anti-leukemic activity of AS-254s, as these genes are essential for the proliferation and survival of MLLr leukemia cells.[4][5]
Induction of Apoptosis and Differentiation
By suppressing the MLLr-driven oncogenic program, AS-254s induces a time- and dose-dependent inhibition of cell growth in MLLr leukemia cell lines like MV4;11 and KOPN8.[9] This growth inhibition is accompanied by the induction of apoptosis, as evidenced by increased Annexin V staining, and cellular differentiation, indicated by the upregulation of myeloid differentiation markers such as CD11b.[10]
Signaling Pathways and Experimental Workflows
ASH1L-MLL Signaling Pathway in Leukemia
The following diagram illustrates the central role of ASH1L in the MLL-rearranged leukemia signaling pathway and the point of intervention for AS-254s.
Experimental Workflow for Evaluating AS-254s
This diagram outlines a typical experimental workflow to characterize the activity of an ASH1L inhibitor like AS-254s.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in the evaluation of AS-254s.
Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of ASH1L and the inhibitory effect of compounds like AS-254s.
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Reaction Buffer Preparation: Prepare a 1X HMT buffer consisting of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.
-
Reagent Preparation:
-
Recombinant human ASH1L (e.g., amino acids 2046-2330) is diluted to a working concentration of 200 nM in HMT buffer.
-
Biotinylated H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) is used as the substrate, diluted to 2 µM.
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) is diluted to 1 µM.
-
AS-254s is prepared in a dilution series in DMSO, then further diluted in HMT buffer.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of AS-254s dilution or DMSO (vehicle control) to each well.
-
Add 5 µL of the ASH1L enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the H3 peptide substrate.
-
Initiate the reaction by adding 2.5 µL of ³H-SAM.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 7.5 M guanidine (B92328) hydrochloride.
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated FlashPlate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with 0.1% Tween-20 in PBS.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of AS-254s relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
This protocol measures the direct binding affinity of AS-254s to the ASH1L SET domain.
-
Sample Preparation:
-
Recombinant ASH1L SET domain (e.g., amino acids 2069-2288) is dialyzed overnight against ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The protein concentration is adjusted to 15-50 µM.
-
AS-254s is dissolved in the final dialysis buffer to a concentration of 150-500 µM.
-
All solutions are degassed prior to use.
-
-
ITC Experiment:
-
The ITC instrument (e.g., a MicroCal VP-ITC) is equilibrated at 25°C.
-
The sample cell is filled with the ASH1L protein solution.
-
The injection syringe is filled with the AS-254s solution.
-
An initial injection of 2 µL is followed by 20-30 injections of 10 µL each, with a spacing of 180 seconds between injections.
-
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Viability Assay (MTT)
This assay assesses the effect of AS-254s on the proliferation of leukemia cell lines.
-
Cell Seeding:
-
Human MLLr leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
AS-254s is serially diluted in DMSO and then in culture medium.
-
100 µL of the compound dilutions are added to the wells to achieve the final desired concentrations. A DMSO vehicle control is included.
-
-
Incubation: The plate is incubated for 3 to 14 days at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well.
-
The plate is incubated overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a plate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control. The GI50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis by AS-254s.
-
Cell Treatment:
-
MV4;11 or KOPN8 cells are treated with various concentrations of AS-254s or DMSO for 7 days.
-
-
Cell Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
FITC and PI fluorescence are detected.
-
The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Western Blot for H3K36me2 Levels
This protocol is used to determine the effect of AS-254s on the levels of H3K36me2.
-
Cell Lysis and Histone Extraction:
-
Leukemia cells are treated with AS-254s for 48-72 hours.
-
Histones are acid-extracted from the cell nuclei using a standard protocol involving hypotonic lysis and sulfuric acid extraction.
-
-
Protein Quantification and SDS-PAGE:
-
The protein concentration of the histone extracts is determined using a BCA assay.
-
Equal amounts of protein (10-20 µg) are separated on a 15% SDS-polyacrylamide gel.
-
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with a primary antibody specific for H3K36me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
A primary antibody for total Histone H3 (1:5000 dilution) is used as a loading control on a separate blot or after stripping the first antibody.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative RT-PCR (qRT-PCR) for Target Gene Expression
This protocol measures the changes in the mRNA levels of ASH1L target genes.
-
RNA Extraction and cDNA Synthesis:
-
Leukemia cells are treated with AS-254s for 72 hours.
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
1 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
-
qRT-PCR:
-
The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB).
-
The reaction is run on a real-time PCR instrument.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the DMSO-treated control.
Conclusion
AS-254s is a potent and selective inhibitor of ASH1L that demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia. Its mechanism of action is well-defined, involving the direct inhibition of ASH1L's methyltransferase activity, leading to reduced H3K36me2, downregulation of key oncogenes, and subsequent cell growth arrest, apoptosis, and differentiation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer and other diseases where ASH1L is implicated. Further investigation into the in vivo efficacy and safety profile of AS-254s is warranted to advance this promising therapeutic agent towards clinical application.
References
- 1. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PRJNA760532 - Histone H3K36me2-specific methyltransferase ASH1L promotes the MLL-AF9-induced leukemogenesis - OmicsDI [omicsdi.org]
- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AS-254 | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
